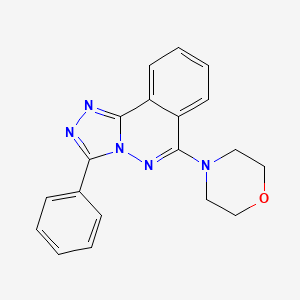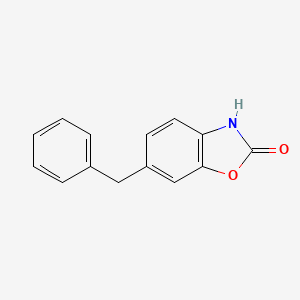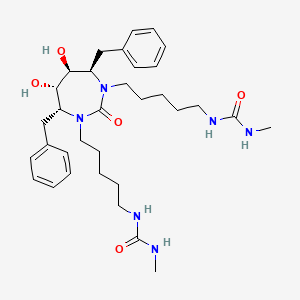
17alpha-Acetoxy-4-chloro Progesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/TU5010280 is a compound studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods, which includes a collection of sampling and analytical methods for workplace exposure monitoring . The compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
The preparation methods for NIOSH/TU5010280 involve specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using automated equipment to ensure consistency and purity .
Análisis De Reacciones Químicas
NIOSH/TU5010280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NIOSH/TU5010280 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it is used to study the effects of exposure to certain chemicals. In medicine, it may be used in the development of new drugs or therapies. In industry, it is used to monitor and control exposure to hazardous substances .
Mecanismo De Acción
The mechanism of action of NIOSH/TU5010280 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
NIOSH/TU5010280 can be compared with other similar compounds, such as volatile organic compounds and other hazardous substances. Similar compounds include those listed in the NIOSH Manual of Analytical Methods, such as benzene, toluene, and xylene. NIOSH/TU5010280 is unique due to its specific chemical structure and properties, which make it suitable for certain applications .
Propiedades
Fórmula molecular |
C23H31ClO4 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)12-8-17-15-5-6-18-20(24)19(27)9-10-21(18,3)16(15)7-11-22(17,23)4/h15-17H,5-12H2,1-4H3/t15-,16+,17+,21-,22+,23+/m1/s1 |
Clave InChI |
CHACRTKUZYSHPB-BESJYZOMSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


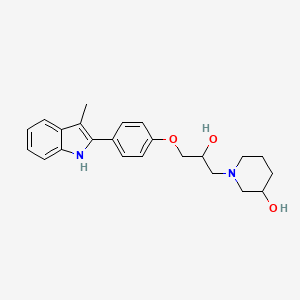
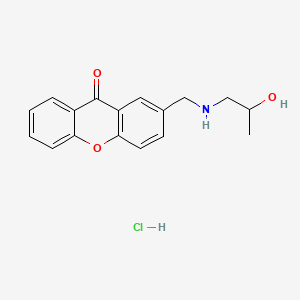
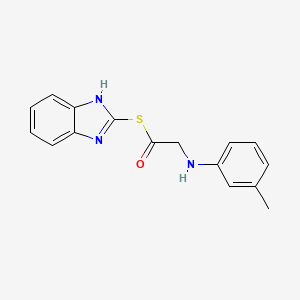

![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
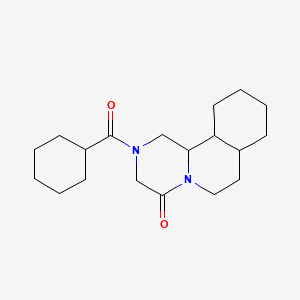
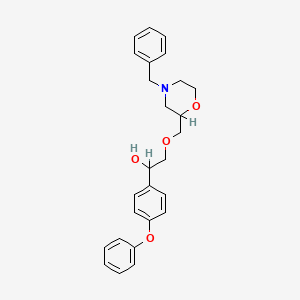
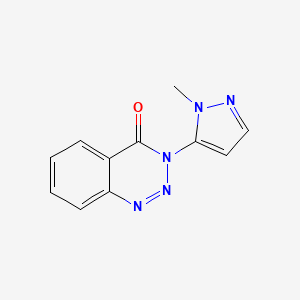
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
